molecular formula C6H9N3OS B13161546 3-Amino-1-(1,2,5-thiadiazol-3-yl)butan-2-one

3-Amino-1-(1,2,5-thiadiazol-3-yl)butan-2-one

Cat. No.: B13161546
M. Wt: 171.22 g/mol
InChI Key: BYVAPCDBZPFASH-UHFFFAOYSA-N
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Description

3-Amino-1-(1,2,5-thiadiazol-3-yl)butan-2-one is a heterocyclic compound containing a thiadiazole ring Thiadiazoles are known for their diverse biological activities and have been extensively studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(1,2,5-thiadiazol-3-yl)butan-2-one typically involves multiple stepsFor instance, the synthesis might involve the reaction of hydrazinecarbothioamide with carbon disulfide to form a thiadiazole intermediate, which is then further reacted with appropriate reagents to introduce the amino and butanone groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for higher yields and purity. This could include the use of specific solvents, catalysts, and reaction conditions to ensure efficient production. For example, using 1,2-dichloroethane as a solvent and triphenylphosphine as a reducer can yield high purity products .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(1,2,5-thiadiazol-3-yl)butan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

3-Amino-1-(1,2,5-thiadiazol-3-yl)butan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-(1,2,5-thiadiazol-3-yl)butan-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3,4-thiadiazole: Another thiadiazole derivative with similar biological activities.

    5-Amino-1,2,4-thiadiazole: Known for its antimicrobial properties.

    1,3,4-Thiadiazole-2-thiol: Studied for its anticancer activities.

Uniqueness

3-Amino-1-(1,2,5-thiadiazol-3-yl)butan-2-one is unique due to its specific structure, which allows it to interact with different molecular targets compared to other thiadiazole derivatives. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C6H9N3OS

Molecular Weight

171.22 g/mol

IUPAC Name

3-amino-1-(1,2,5-thiadiazol-3-yl)butan-2-one

InChI

InChI=1S/C6H9N3OS/c1-4(7)6(10)2-5-3-8-11-9-5/h3-4H,2,7H2,1H3

InChI Key

BYVAPCDBZPFASH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)CC1=NSN=C1)N

Origin of Product

United States

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